4,4-Bis(trifluoromethyl)piperidine
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Overview
Description
4,4-Bis(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C7H9F6N. This compound is characterized by the presence of two trifluoromethyl groups attached to the piperidine ring, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and bioavailability, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)piperidine typically involves the introduction of trifluoromethyl groups into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and automated systems allows for precise control of reaction parameters, leading to efficient and scalable production. Additionally, the purification of the compound can be achieved through techniques such as distillation and recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
4,4-Bis(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4,4-Bis(trifluoromethyl)piperidine involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and stability, contributing to its overall biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(trifluoromethyl)-2,2-bipyridine: Another fluorinated compound with similar structural features but different applications.
4-(Trifluoromethyl)piperidine: A related compound with a single trifluoromethyl group, used in different chemical contexts.
Uniqueness
4,4-Bis(trifluoromethyl)piperidine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals .
Properties
Molecular Formula |
C7H9F6N |
---|---|
Molecular Weight |
221.14 g/mol |
IUPAC Name |
4,4-bis(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H9F6N/c8-6(9,10)5(7(11,12)13)1-3-14-4-2-5/h14H,1-4H2 |
InChI Key |
IMJJCNBFFHZZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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